molecular formula C11H15ClN2O2 B6199310 (2S)-2-amino-3-(2,3-dihydro-1H-indol-3-yl)propanoic acid hydrochloride CAS No. 2694069-59-3

(2S)-2-amino-3-(2,3-dihydro-1H-indol-3-yl)propanoic acid hydrochloride

Cat. No.: B6199310
CAS No.: 2694069-59-3
M. Wt: 242.7
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Description

(2S)-2-amino-3-(2,3-dihydro-1H-indol-3-yl)propanoic acid hydrochloride is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(2,3-dihydro-1H-indol-3-yl)propanoic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Boron hydrides such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-diones, while reduction can yield 2,3-dihydroindoles .

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-amino-3-(2,3-dihydro-1H-indol-3-yl)propanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential role in modulating biological pathways. Indole derivatives are known to interact with various enzymes and receptors, making them valuable tools in biochemical studies.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Indole derivatives have shown promise in the treatment of various diseases, including cancer and neurological disorders .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of active ingredients.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(2,3-dihydro-1H-indol-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The indole ring is known to interact with various biological molecules, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    Tryptophan: An essential amino acid with a similar indole structure.

    Serotonin: A neurotransmitter derived from tryptophan.

    Melatonin: A hormone involved in regulating sleep-wake cycles, also derived from tryptophan.

Uniqueness

(2S)-2-amino-3-(2,3-dihydro-1H-indol-3-yl)propanoic acid hydrochloride is unique due to its specific structure, which combines an indole ring with an amino acid moiety. This combination allows for unique interactions with biological targets and provides a versatile scaffold for the synthesis of more complex molecules.

Properties

CAS No.

2694069-59-3

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.7

Purity

95

Origin of Product

United States

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